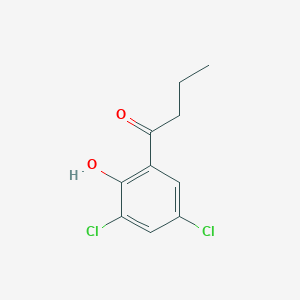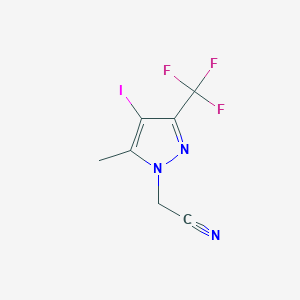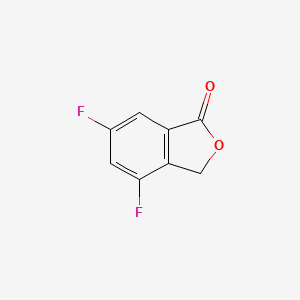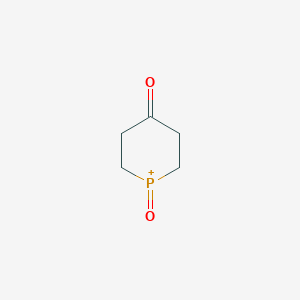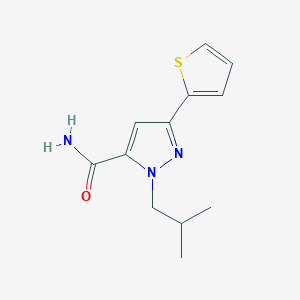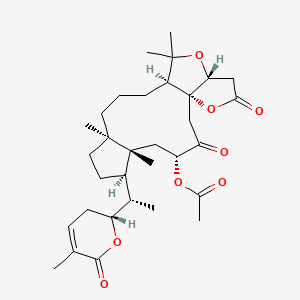
kadsuphilactone A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Kadsuphilactone A is a triterpene dilactone compound isolated from the Taiwanese medicinal plant Kadsura philippinensis . It is known for its complex structure and potential biological activities, making it a subject of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Kadsuphilactone A is typically isolated from natural sources rather than synthesized in a laboratory setting. The isolation process involves extensive spectroscopic methods, including two-dimensional nuclear magnetic resonance techniques, and is confirmed by X-ray crystallographic analysis .
Industrial Production Methods: Currently, there are no well-documented industrial production methods for this compound. The compound is primarily obtained through extraction from the Kadsura philippinensis plant.
Analyse Chemischer Reaktionen
Types of Reactions: Kadsuphilactone A, like many triterpenoids, can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. specific details on the reactions of this compound are limited.
Common Reagents and Conditions: The common reagents and conditions for reactions involving triterpenoids like this compound typically include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts for substitution reactions.
Major Products Formed: The major products formed from reactions involving this compound would depend on the specific reaction conditions and reagents used. Detailed studies on the reaction products of this compound are not extensively documented.
Wissenschaftliche Forschungsanwendungen
Kadsuphilactone A has been studied for its potential biological activities, particularly its cytotoxic effects on cancer cells. Research has shown that similar compounds, such as kadsuphilactone B, exhibit significant cytotoxic activity and induce apoptotic cell death in human cancer cells
Wirkmechanismus
studies on similar compounds like kadsuphilactone B indicate that these compounds can induce apoptosis in cancer cells by activating caspase enzymes and modulating the expression of B cell lymphoma 2 family proteins . It is likely that kadsuphilactone A exerts its effects through similar molecular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- Kadsuphilactone B
- Schizandrin
- Deoxyschizandrin
- Angeloylgomisin H
- Gomisin A
- Gomisin J
Uniqueness: Kadsuphilactone A is unique due to its specific structure and the presence of two lactone rings. This structural uniqueness may contribute to its distinct biological activities compared to other similar compounds .
Eigenschaften
Molekularformel |
C32H46O8 |
|---|---|
Molekulargewicht |
558.7 g/mol |
IUPAC-Name |
[(1R,4R,6R,7R,10R,14S,17R)-6,10,15,15-tetramethyl-7-[(1S)-1-[(2R)-5-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-3,19-dioxo-16,20-dioxatetracyclo[12.6.0.01,17.06,10]icosan-4-yl] acetate |
InChI |
InChI=1S/C32H46O8/c1-18-10-11-23(38-28(18)36)19(2)21-12-14-30(6)13-8-9-25-29(4,5)39-26-15-27(35)40-32(25,26)16-22(34)24(37-20(3)33)17-31(21,30)7/h10,19,21,23-26H,8-9,11-17H2,1-7H3/t19-,21+,23+,24+,25-,26+,30+,31+,32+/m0/s1 |
InChI-Schlüssel |
IEYGQBBBTJYWPM-ZYFNSNFLSA-N |
Isomerische SMILES |
CC1=CC[C@@H](OC1=O)[C@@H](C)[C@H]2CC[C@@]3([C@@]2(C[C@H](C(=O)C[C@@]45[C@@H](CCC3)C(O[C@@H]4CC(=O)O5)(C)C)OC(=O)C)C)C |
Kanonische SMILES |
CC1=CCC(OC1=O)C(C)C2CCC3(C2(CC(C(=O)CC45C(CCC3)C(OC4CC(=O)O5)(C)C)OC(=O)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B13333755.png)

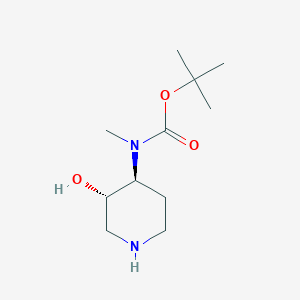
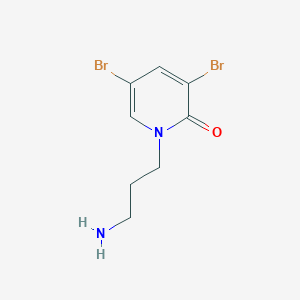
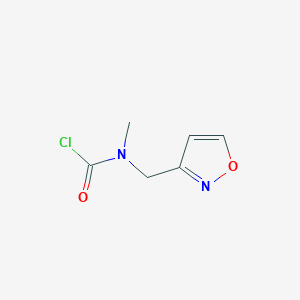

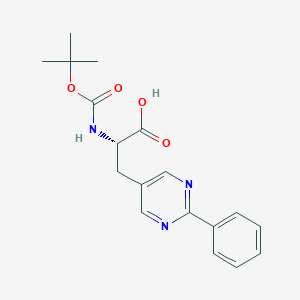
![3-[(Azetidin-1-yl)methyl]azetidine](/img/structure/B13333799.png)
![(R)-8-(tert-Butoxycarbonyl)-3,3-difluoro-8-azaspiro[4.5]decane-1-carboxylic acid](/img/structure/B13333801.png)
